cefuroxime

Description

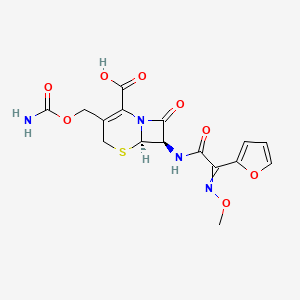

Structure

3D Structure

Properties

Molecular Formula |

C16H16N4O8S |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/t10-,14-/m1/s1 |

InChI Key |

JFPVXVDWJQMJEE-QMTHXVAHSA-N |

SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |

Isomeric SMILES |

CON=C(C1=CC=CO1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefuroxime involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The key steps typically involve:

Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

Functionalization: Introduction of the carbamoyloxymethyl and furanyl groups through nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process involves:

Catalytic reactions: Use of catalysts to enhance reaction rates and selectivity.

Purification: Techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

cefuroxime undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and chromium trioxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Nucleophiles: Such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

cefuroxime has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cefuroxime involves its interaction with specific molecular targets. These interactions can lead to:

Inhibition of enzymes: Binding to active sites and preventing substrate access.

Disruption of cellular processes: Interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparisons

Antimicrobial Spectrum and β-Lactamase Resistance

This compound outperforms cefamandole against β-lactamase-producing H. influenzae and M. catarrhalis but shares resistance profiles with other second-generation cephalosporins for Gram-negative pathogens . In contrast, amoxicillin/clavulanic acid (AMC) has broader coverage due to clavulanic acid’s inhibition of β-lactamases, making it effective against Escherichia coli and Klebsiella spp. .

Table 2: Antimicrobial Spectrum

| Pathogen | This compound | Cefaclor | Amoxicillin/CA | Cefixime |

|---|---|---|---|---|

| MSSA | + | + | + | ± |

| S. pneumoniae | + | + | + | + |

| β-lactamase+ H. influenzae | + | – | + | + |

| P. aeruginosa | – | – | – | – |

| B. fragilis | – | – | + | – |

Pharmacokinetic Profiles

This compound axetil achieves high tissue penetration, with bronchial mucosa concentrations exceeding serum levels, making it effective for RTIs . Organic salts of this compound (e.g., [PyC10Py][CFX]₂) exhibit 8–200× higher water solubility than the parent drug, though some derivatives lose antibacterial activity . Compared to this compound sodium, the lysine salt shows similar pharmacokinetics (t½ ~1.15–1.33 h) but higher bioavailability via intraperitoneal/intramuscular routes .

Clinical Efficacy in Specific Infections

- Respiratory Infections: this compound axetil (5-day course) demonstrated non-inferiority to 10-day AMC in acute otitis media and bronchitis, with cure rates of 70–100% .

- Sequential Therapy: Intravenous-to-oral this compound achieved 85–87% efficacy in lower RTIs, matching AMC .

- UTIs/Skin Infections : Clinical response rates for this compound axetil were comparable to cefaclor and AMC but superior in eradication of Streptococcus pyogenes .

Q & A

Basic Research: How can an RP-HPLC method be optimized for quantifying cefuroxime axetil and its impurities in pharmaceutical formulations?

Methodological Answer:

A chemometrically assisted approach using a fractional factorial design (24−1) is recommended to optimize chromatographic conditions. Key steps include:

- Column Selection : Luna C18 column with mobile phase (methanol:water) ensures baseline separation of this compound axetil isomers and degradation products (e.g., this compound lactone, sulfoxide derivatives) .

- Robustness Testing : Evaluate factors like flow rate, temperature, and pH using experimental design to define non-significant intervals for critical parameters (e.g., resolution between this compound axetil A and ∆3 isomer ≥2.0) .

- Validation : Validate linearity (5–150 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) per ICH guidelines .

Advanced Research: How do hydrolysis kinetics and stability predictions inform the formulation of this compound in aqueous solutions?

Methodological Answer:

The pH-rate profile follows the equation:

where (undissociated fraction) and (anionic fraction) dictate degradation pathways. Key findings:

- Maximum Stability : pH 4–7 (t90 = 1.2 days at 25°C) .

- Temperature Dependence : Activation energy () and pre-exponential factor () predict shelf-life under varied storage conditions. For example, reconstituted solutions degrade 3× faster at 37°C vs. 25°C .

- Validation : Use stability-indicating HPLC to track degradation products (e.g., β-lactam ring cleavage) .

Basic Research: What biomarkers are most reliable for dosing this compound in renally impaired patients?

Methodological Answer:

-

Cystatin C (CysC) outperforms serum creatinine (Scr) and creatinine clearance (CLcr) in population pharmacokinetic models. The final model for clearance () is:

where CysC adjusts for glomerular filtration rate (GFR) with lower inter-individual variability (≤15%) .

-

Clinical Application : Dose adjustment using CysC reduces toxicity risks (e.g., neurotoxicity) in patients with CLcr <30 mL/min .

Advanced Research: How can nanosuspensions improve the oral bioavailability of this compound axetil?

Methodological Answer:

- Antisolvent Precipitation : Optimize particle size (Y1) and entrapment efficiency (Y2) using a 32 factorial design with variables: stirring speed (X1: 500–1500 rpm) and poloxamer 188 concentration (X2: 0.5–1.5% w/v) .

- Results :

- Stability : 6-month accelerated testing (40°C/75% RH) shows no recrystallization .

Basic Research: What experimental models assess this compound-induced retinal toxicity in preclinical studies?

Methodological Answer:

- Rabbit Model : Intravitreal injection of this compound (1–10 mg/0.1 mL) with electroretinogram (ERG) and histopathology endpoints:

- Guidelines : Follow ARVO standards for ERG recording and OCT imaging .

Advanced Research: How can big data analytics distinguish this compound’s drug interaction profile from other cephalosporins?

Methodological Answer:

- Algorithm Development : Use EHR data to identify interaction signals (e.g., ceftriaxone-lansoprazole QT prolongation vs. This compound’s neutrality) .

- Validation :

Basic Research: What guidelines govern systematic reviews of this compound-induced adverse drug reactions (ADRs)?

Methodological Answer:

- PRISMA Framework :

- Search Strategy : PubMed/Scopus keywords: "this compound" + "Drug eruption" + "Hypersensitivity" (MESH terms) .

- Inclusion Criteria : Case reports/series with Naranjo scale ≥4 (probable ADR) .

- Findings : Maculopapular rash (65% of ADRs) correlates with HLA-B*57:01 haplotype in European cohorts .

Advanced Research: How does this compound act as a corrosion inhibitor in non-pharmaceutical applications?

Methodological Answer:

- Electrochemical Studies :

- Quantum Chemical Modeling : HOMO energy (−5.2 eV) indicates strong electron donation to iron d-orbitals .

Basic Research: How are susceptibility breakpoints for this compound determined in antimicrobial testing?

Methodological Answer:

- CLSI/NCCLS Guidelines :

- Pharmacodynamic Validation : Ensure ≥40% for β-lactams using Monte Carlo simulations .

Advanced Research: How do dynamic vs. static time-kill models affect this compound’s bactericidal activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.